2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride
CAS No.: 2094607-70-0
Cat. No.: VC4633401
Molecular Formula: C9H17Cl3N4
Molecular Weight: 287.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2094607-70-0 |
|---|---|
| Molecular Formula | C9H17Cl3N4 |
| Molecular Weight | 287.61 |
| IUPAC Name | 2-(piperazin-1-ylmethyl)pyrazine;trihydrochloride |
| Standard InChI | InChI=1S/C9H14N4.3ClH/c1-2-12-9(7-11-1)8-13-5-3-10-4-6-13;;;/h1-2,7,10H,3-6,8H2;3*1H |
| Standard InChI Key | TUCZHTCUYAFECE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)CC2=NC=CN=C2.Cl.Cl.Cl |
Introduction
Synthesis and Structural Analysis
The synthesis of 2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. A representative pathway starts with pyrazine-2-carboxylic acid derivatives, which undergo amidation or alkylation with piperazine derivatives in the presence of coupling agents like propyl phosphonic anhydride (T3P) . For example:
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Pyrazine-2-carboxylic acid is activated using T3P in dimethylformamide (DMF).
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The activated intermediate reacts with 1-(aminomethyl)piperazine under basic conditions (e.g., diisopropylethylamine).
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The product is treated with hydrochloric acid to form the trihydrochloride salt .
Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
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¹H NMR (DMSO-d₆): δ 3.36 ppm (N–CH₂–), 2.65 ppm (piperazine –CH₂–), and aromatic protons at δ 8.89–9.96 ppm .
Physicochemical Properties
The compound is a white to off-white crystalline powder with the following properties :
Its logP (octanol-water partition coefficient) is estimated at 0.5–1.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Applications in Pharmaceutical Research
This compound serves as a key intermediate in drug discovery:
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CNS Drug Development: Its piperazine moiety binds to serotonin and dopamine receptors, enabling design of antipsychotics .
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Antitubercular Agents: Pyrazine derivatives are precursors for analogs of pyrazinamide, a first-line tuberculosis drug .
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Chemical Probes: Used to study M₃ muscarinic acetylcholine receptor modulation, aiding smooth muscle contraction research .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315/H319 | Causes skin/eye irritation |
| H335 | May cause respiratory tract irritation |
Handling requires gloves, goggles, and fume hoods. Bulk quantities are packaged in palletized fiber drums under argon to prevent degradation .
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